N-(2,5-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Allosteric modulator SAR Muscarinic M2 receptor Fluorine walk

N-(2,5-Difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899969-17-6; molecular formula C16H11F2N3O2; molecular weight 315.28) belongs to the 1-aryl-1,8-naphthyridine-3-carboxamide class. This scaffold has been extensively investigated by Bayer AG as the core of positive allosteric modulators (PAMs) of the muscarinic M2 acetylcholine receptor (M2R), a target implicated in cardiovascular and renal disease.

Molecular Formula C16H11F2N3O2
Molecular Weight 315.28
CAS No. 899969-17-6
Cat. No. B2544232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899969-17-6
Molecular FormulaC16H11F2N3O2
Molecular Weight315.28
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)F)F
InChIInChI=1S/C16H11F2N3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-13-8-10(17)4-5-12(13)18/h2-8H,1H3,(H,20,22)
InChIKeyPUWPIIYNRSUPPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899969-17-6): Compound Identity and Procurement Baseline


N-(2,5-Difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899969-17-6; molecular formula C16H11F2N3O2; molecular weight 315.28) belongs to the 1-aryl-1,8-naphthyridine-3-carboxamide class [1]. This scaffold has been extensively investigated by Bayer AG as the core of positive allosteric modulators (PAMs) of the muscarinic M2 acetylcholine receptor (M2R), a target implicated in cardiovascular and renal disease [2][3]. The compound is listed in multiple vendor catalogues as a research-grade chemical intended for non-human, non-veterinary investigational use .

Compound Class 1-Aryl-1,8-naphthyridine-3-carboxamide M2 PAM scaffold; early-stage tool compound
Substitution Pattern 2,5-Difluorophenyl N-aryl; 1-methyl; 7-unsubstituted core
Procurement Use SAR baseline, fluorine regioisomer comparison, metabolic benchmarking, scaffold diversification

Why N-(2,5-Difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Cannot Be Interchanged with Generic In-Class Naphthyridine Carboxamides


The 1,8-naphthyridine-3-carboxamide scaffold supports multiple, pharmacologically divergent activities depending on subtle variations in substitution pattern [1]. Within the M2 PAM series, the position of fluorine atoms on the N-phenyl ring (2,5-difluoro vs. 2,4-difluoro vs. 2,4,6-trifluoro) and the N-alkyl group (methyl vs. ethyl vs. more elaborate alkyl/cycloalkyl) directly control allosteric cooperativity with acetylcholine, receptor subtype selectivity over M1/M3/M4/M5, and physicochemical properties such as permeability and metabolic stability [2]. The presence or absence of a 7-substituent on the naphthyridine core further distinguishes early-generation tool compounds from later clinical candidates such as BAY 2413555 . Generic substitution without explicit, matched-assay comparative data therefore risks selecting a compound with a fundamentally different selectivity and potency profile.

Fluorine Regioisomer Mismatch
2,5-Difluorophenyl vs. 2,4-difluorophenyl substitution may alter allosteric cooperativity and subtype selectivity; regioisomer interchange requires direct comparative assay data.
N-Alkyl Substitution Impact
1-Methyl vs. 1-ethyl substitution may shift lipophilicity and metabolic stability, altering receptor interaction and ADME profile.
7-Substitution Stage Divergence
7-Unsubstituted tool compound lacks established selectivity and tolerability endpoint context of optimized 7-substituted analogs; stage mismatch limits direct interchange.

Quantitative Differentiation Evidence for CAS 899969-17-6 Relative to Closest Structural Analogs


Fluorine Regioisomer Differentiation: 2,5-Difluorophenyl vs. 2,4-Difluorophenyl N-Aryl Substitution

Within the 1-aryl-naphthyridine-3-carboxamide series, the position of fluorine substituents on the N-phenyl ring is a critical determinant of M2 PAM activity. The Bayer patent family explicitly claims 1-aryl groups optionally substituted by halogen, with the 2,5-difluorophenyl and 2,4-difluorophenyl regioisomers representing distinct chemical entities with potentially different allosteric cooperativity, selectivity, and ADME profiles [1]. The 2,5-difluorophenyl substitution pattern places one fluorine meta and one para to the amide linkage, whereas the 2,4-difluorophenyl pattern places both fluorines ortho/para, altering the electron density and conformational preferences of the N-aryl ring. No published head-to-head comparison of these two specific regioisomers was identified in the public domain as of May 2026.

Fluorine Regioisomer ID
Class-level inference
No public comparative potency data; distinct CAS, InChI
Structural differentiation only; activity equivalence not assumed
Requires head-to-head assay for functional comparison
Allosteric modulator SAR Muscarinic M2 receptor Fluorine walk

N-Alkyl Chain Differentiation: 1-Methyl vs. 1-Ethyl Substitution

The N-1 substituent on the naphthyridine core (methyl vs. ethyl vs. hydrogen) is a key SAR handle. The patent literature from Bayer demonstrates that N-alkyl variation modulates M2 PAM potency, allosteric cooperativity with acetylcholine, and physicochemical parameters including logD and metabolic stability [1]. Specifically, the 1-methyl substituent (target compound) provides a smaller steric footprint and lower lipophilicity compared to the 1-ethyl analog, which may translate into differentiated permeability and oral absorption. The clinical candidate BAY 2413555 incorporates a 1-(2,4,6-trifluorophenyl) group alongside a 7-substituent, representing a further departure from the simpler 1-methyl core . No quantitative matched-pair comparison of 1-methyl vs. 1-ethyl analogs is publicly available.

N-Alkyl Substitution
Class-level inference
1-Methyl (MW 315) vs. 1-ethyl (MW 329); no matched-pair SAR data
Lipophilicity and metabolic profile may differ; review for SAR studies
Physicochemical comparison only
Structure-activity relationship N-alkyl substitution Muscarinic receptor

7-Unsubstituted Core as Early-Stage Scaffold vs. 7-Substituted Clinical Candidate BAY 2413555

The compound CAS 899969-17-6 bears no substituent at the 7-position of the naphthyridine ring, distinguishing it from the clinical candidate BAY 2413555, which carries a 7-[(3R,4R)-3,4-dihydroxypyrrolidin-1-yl] substituent . The Bayer M2 PAM program progressed from an ultra-high-throughput screening hit through extensive optimization of the 7-position to achieve the potency, selectivity, permeability, metabolic stability, and solubility required for once-daily oral dosing in heart failure [1]. The 7-unsubstituted compound (CAS 899969-17-6) is thus positioned earlier in the optimization trajectory. BAY 2413555 demonstrated high selectivity over all other muscarinic receptor subtypes (M1, M3, M4, M5) and a favorable Phase 1 safety profile, with no clinically relevant safety findings [1]. No equivalent selectivity or safety data are publicly available for CAS 899969-17-6.

7-Unsubstituted Core
Class-level inference
7-H (MW 315) vs. 7-substituted clinical candidate (MW 584); selectivity and Phase 1 tolerability endpoint data not available for this tool compound
Early-stage tool compound; not optimized for selectivity or ADME
Reported Phase 1 tolerability endpoint context for clinical analog only
Medicinal chemistry optimization Lead evolution M2 PAM clinical candidate

Available Purity and Vendor Specification Data for Procurement Decision-Making

Vendor-supplied purity data provide baseline quality benchmarks for procurement. Life Chemicals lists catalog item F2752-0182 at a purity specification of 90%+ [1]. A2B Chem (catalog BK29805) supplies the compound for research use . No pharmacopoeial monograph, certified reference standard, or GMP-grade material has been identified for this compound. The available purity specification (≥90%) is consistent with a research-grade screening compound, not an optimized lead or clinical candidate.

Vendor Purity
Supporting evidence
≥90%
Screening-grade; repurification suggested for quantitative work
Vendor CoA; analytical method not specified
Quality control Vendor specification Procurement

Recommended Application Scenarios for N-(2,5-Difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899969-17-6)


SAR Baseline Compound for M2 Muscarinic PAM Lead Optimization Programs

Investigators building structure-activity relationships around the 1-aryl-1,8-naphthyridine-3-carboxamide M2 PAM scaffold can use CAS 899969-17-6 as a defined, early-stage reference point. The 2,5-difluorophenyl and 1-methyl substitution pattern provides a chemically tractable core for systematic variation at the 7-position and the N-aryl ring, enabling matched-pair analysis. The compound serves as a comparator for evaluating the impact of 7-substitution (e.g., toward BAY 2413555) on potency, selectivity, and ADME parameters [1][2].

In Vitro Pharmacological Profiling of Fluorine Regioisomer Effects on GPCR Allosteric Modulation

CAS 899969-17-6 (2,5-difluorophenyl) can be tested alongside the corresponding 2,4-difluorophenyl analog (CAS 941974-21-6) in parallel functional assays (e.g., calcium flux or β-arrestin recruitment) at the M2 receptor and counter-screened against M1, M3, M4, and M5 subtypes. Such head-to-head experiments can quantify the contribution of fluorine regiochemistry to allosteric cooperativity (α factor), potency (EC50 shift), and subtype selectivity—information not currently available in the public domain [1].

Metabolic Stability and Physicochemical Benchmarking of the Unsubstituted Naphthyridine Core

The 7-unsubstituted scaffold of CAS 899969-17-6 provides a useful baseline for in vitro metabolic stability assays (e.g., human liver microsomes, hepatocytes) and physicochemical measurements (logD, aqueous solubility, permeability). Comparison with the 7-substituted clinical candidate BAY 2413555 can quantify the metabolic liabilities addressed by 7-position optimization, informing medicinal chemistry strategy [1][2].

Synthetic Intermediate or Scaffold-Hopping Starting Material

The 7-unsubstituted position in CAS 899969-17-6 offers a synthetic handle for further derivatization. Research groups interested in exploring novel 7-substituted analogs beyond those claimed in the Bayer patent estate can use this compound as a late-stage diversification intermediate, enabling the synthesis of proprietary libraries for M2 PAM or other naphthyridine-based target programs [1].

Application
Selection Property
Validation Focus
M2 PAM SAR lead optimization
Early-stage naphthyridine scaffold with defined 2,5-difluorophenyl and 1-methyl substitution
Matched-pair analysis of 7-position and N-aryl modifications
Fluorine regioisomer GPCR allosteric modulation studies
2,5-Difluorophenyl regioisomer for head-to-head comparison with 2,4-difluorophenyl analog
Allosteric cooperativity and subtype selectivity profiling
Unsubstituted core metabolic stability benchmarking
7-Unsubstituted scaffold for baseline ADME assays
logD, solubility, microsomal stability comparison
Scaffold diversification for proprietary naphthyridine libraries
7-Unsubstituted core as a late-stage functionalization handle
Synthetic derivatization and library enumeration
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